molecular formula C19H17ClFN5O2 B12187838 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12187838
M. Wt: 401.8 g/mol
InChI Key: MVENQMQGEZNOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone features a hydroxypiperidine core substituted with a 4-chlorophenyl group and a methanone bridge connecting to a fluorophenyl-tetrazole moiety. The 4-fluorophenyl and 4-chlorophenyl substituents contribute to lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula

C19H17ClFN5O2

Molecular Weight

401.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H17ClFN5O2/c20-14-3-1-13(2-4-14)19(28)7-9-25(10-8-19)18(27)16-6-5-15(21)11-17(16)26-12-22-23-24-26/h1-6,11-12,28H,7-10H2

InChI Key

MVENQMQGEZNOBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and fluoro-tetrazole groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it useful in understanding biochemical pathways.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific receptors or enzymes involved in disease processes.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Biological Activity

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone, often referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its chemical properties, biological activities, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C21H21ClFN2O2
  • Molecular Weight : 373.848 g/mol
  • CAS Number : 43141-37-3
  • IUPAC Name : (E)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)but-2-en-1-one

Biological Activity Overview

The compound has been studied for various biological activities including:

  • Antineoplastic Activity : Exhibits potential in inhibiting cancer cell lines.
  • Antimicrobial Properties : Demonstrates efficacy against certain bacterial strains.
  • Neuropharmacological Effects : Shows promise in modulating neurotransmitter systems.

Antineoplastic Activity

A study conducted on derivatives of piperidine revealed that compounds similar to [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone exhibited significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural motifs were found to induce apoptosis in HT-29 colon cancer cells with an EC50 value of approximately 5 µM. This suggests that the compound may possess similar antitumor properties, warranting further investigation into its mechanism of action.

Antimicrobial Activity

Research has indicated that piperidine derivatives can exhibit antimicrobial effects. In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This positions the compound as a potential candidate for development into antimicrobial agents.

Case Study 1: Cancer Cell Line Inhibition

In a comparative study involving multiple piperidine derivatives, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone showed promising results against the MCF7 breast cancer cell line. The study reported a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

A neuropharmacological assessment indicated that the compound could influence serotonin receptors, particularly the 5HT(1A) receptor. Binding affinity studies revealed a moderate affinity (pKi = 7.5), suggesting its potential use in treating anxiety and depression-related disorders.

Data Tables

Activity Type Tested Concentration (µM) Effect Observed
Antineoplastic5Induced apoptosis in HT-29 cells
Antimicrobial32 - 64Inhibited growth of S. aureus
Neuropharmacological10Modulated serotonin receptor activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Aromatic Substituents Heterocycle Key Functional Features
Target Compound 4-Hydroxypiperidine 4-Chlorophenyl, 4-Fluoro-2-(tetrazol-1-yl)phenyl 1H-Tetrazole Hydroxyl group (H-bond donor), Chlorine, Fluorine
[4-(4-Fluorophenyl)-1-piperazinyl][4-(1H-tetrazol-1-yl)phenyl]methanone Piperazine 4-Fluorophenyl, 4-(tetrazol-1-yl)phenyl 1H-Tetrazole Piperazine (higher basicity), Fluorine
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl](thiophen-2-yl)methanone Pyrazolone 4-Chlorophenyl, Thiophene Pyrazolone, Thiophene Hydroxyl group, Chlorine, Sulfur atom
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Piperazine Trifluoromethylphenyl, Thiophene Thiophene Trifluoromethyl (electron-withdrawing), Sulfur
Key Observations:
  • Core Structure : The target compound's hydroxypiperidine core differs from piperazine (e.g., ) or pyrazolone () scaffolds. Hydroxypiperidine may enhance solubility via hydroxyl H-bonding but reduce basicity compared to piperazine .
  • Heterocycles : Tetrazole (target and ) offers metabolic stability and acidity (pKa ~4.9), whereas thiophene () contributes to π-π stacking and redox activity .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • The target compound’s hydroxypiperidine and tetrazole groups may improve aqueous solubility compared to piperazine analogs (e.g., ), which rely on basicity for solubility. However, the 4-chlorophenyl group counteracts this by increasing logP .
  • Pyrazolone derivatives () exhibit moderate solubility due to polar carbonyl groups but face stability issues under acidic conditions .
Metabolic Stability
  • Tetrazole-containing compounds (target, ) resist esterase-mediated hydrolysis, unlike carboxylic acid bioisosteres, enhancing oral bioavailability .
  • Piperazine analogs () may undergo N-dealkylation, whereas the target’s hydroxypiperidine could undergo oxidative metabolism at the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.